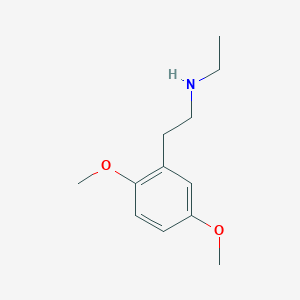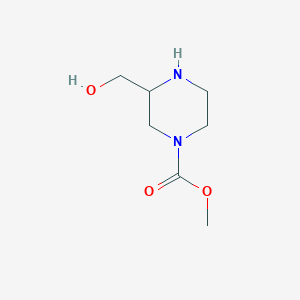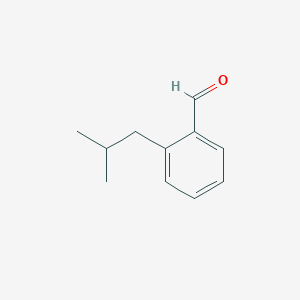
(R)-3-(Hydroxymethyl)-2,5-piperazinedione
描述
(R)-3-(Hydroxymethyl)-2,5-piperazinedione, commonly known as L-tartaric acid, is a naturally occurring compound that is widely used in various fields, including food, pharmaceuticals, and chemical industries. It is a white crystalline powder that is soluble in water and has a sour taste.
作用机制
L-tartaric acid acts as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It does this by forming a diastereomeric complex with the reactant, which can then undergo a stereoselective reaction. Additionally, L-tartaric acid acts as a pH buffer by donating or accepting protons, which helps to maintain a stable pH range.
Biochemical and Physiological Effects
L-tartaric acid has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to prevent cellular damage caused by oxidative stress. Additionally, L-tartaric acid has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. It has also been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria.
实验室实验的优点和局限性
The advantages of using L-tartaric acid in lab experiments include its high purity and stability, as well as its ability to control the stereochemistry of chemical reactions. Additionally, L-tartaric acid is readily available and relatively inexpensive. However, the limitations of using L-tartaric acid in lab experiments include its limited solubility in some solvents and its sensitivity to high temperatures.
未来方向
There are several future directions for the study of L-tartaric acid. One potential direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications for L-tartaric acid in fields such as medicine and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of L-tartaric acid and its potential as a therapeutic agent.
科学研究应用
L-tartaric acid has been extensively studied for its various applications in scientific research. It is widely used as a chiral auxiliary in organic synthesis, as it can effectively control the stereochemistry of chemical reactions. It is also used as a resolving agent for the separation of racemic mixtures of organic compounds. Additionally, L-tartaric acid is used as a pH buffer in biological and chemical systems, as it can maintain a stable pH range.
属性
IUPAC Name |
(3R)-3-(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-2-3-5(10)6-1-4(9)7-3/h3,8H,1-2H2,(H,6,10)(H,7,9)/t3-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWMPSYJSYTSSM-GSVOUGTGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Hydroxymethyl)piperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




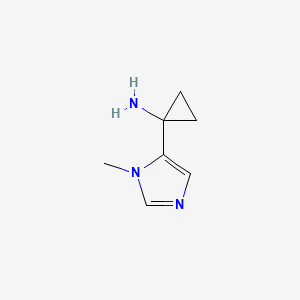
![1-(Benzo[D]thiazol-2-YL)cyclopropanamine](/img/structure/B3228618.png)
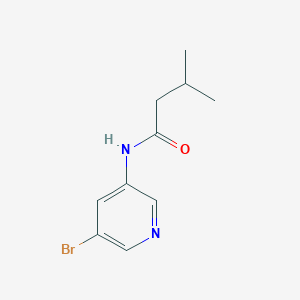
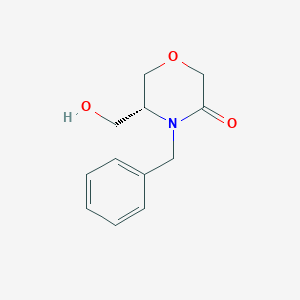
![Methyl 2-[(3-fluorophenyl)amino]acetate](/img/structure/B3228636.png)
![Methyl 2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B3228638.png)


